Potency Differentiation in ERAP1 Enzymatic Assays: Moderate Micromolar Affinity vs. Nanomolar Inhibitors
2-(Azepan-1-yl)-N-tert-butylacetamide demonstrates moderate inhibitory activity against recombinant human ERAP1. In a competitive inhibition assay using a fluorogenic substrate, it exhibited a Ki value of 51.7 µM [1]. This is in stark contrast to the most potent ERAP1 inhibitors in the field, such as the tripeptide mimetic DG013A, which displays an IC50 of 33 nM under comparable in vitro conditions [2]. The compound's activity is more comparable to the weaker sulfonylguanidine/urea class of ERAP1 inhibitors, which have reported IC50 values ranging from 3.6 to 9.2 µM [3]. This positions 2-(azepan-1-yl)-N-tert-butylacetamide as a chemical probe with weaker binding, useful for understanding the scaffold's baseline activity before medicinal chemistry optimization.
| Evidence Dimension | ERAP1 Inhibitory Affinity |
|---|---|
| Target Compound Data | Ki = 51.7 µM |
| Comparator Or Baseline | DG013A: IC50 = 33 nM; Sulfonylguanidine/Urea derivatives: IC50 = 3.6 - 9.2 µM |
| Quantified Difference | ~1500-fold less potent than DG013A; 5-15 fold less potent than sulfonylguanidine/urea derivatives |
| Conditions | Recombinant human ERAP1, in vitro enzymatic assay |
Why This Matters
This establishes the compound's precise potency tier, preventing its misapplication in studies requiring high-affinity ERAP1 inhibition and validating its use as a starting point for structure-activity relationship (SAR) exploration.
- [1] BindingDB Entry BDBM50519948 (CHEMBL1700161). Affinity data for 2-(azepan-1-yl)-N-tert-butylacetamide against ERAP1. View Source
- [2] MedChemExpress. DG013A Product Page. View Source
- [3] National Center for Biotechnology Information. Table 8. Sulfonylguanidine or Urea ERAP1 Selective Inhibitors. (From PMC11284793). View Source
